6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide
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Overview
Description
6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 3-position, which is further linked to a pyridine ring at the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells . These compounds were found to be non-toxic to human cells , which may suggest favorable bioavailability and safety profiles.
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Pyridine Coupling: The final step involves coupling the pyridazine derivative with a pyridine ring, which can be achieved through various coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: Formation of 6-hydroxy-N-(pyridin-3-yl)pyridazine-3-carboxamide.
Reduction: Formation of 6-methoxy-N-(pyridin-3-yl)pyridazine-3-amine.
Substitution: Formation of 6-halogenated or 6-amino-N-(pyridin-3-yl)pyridazine-3-carboxamide.
Scientific Research Applications
6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It is used in the study of biological pathways and mechanisms, especially those involving pyridazine derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide
- 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide
- 6-Methoxy-N-(pyrimidin-3-yl)pyridazine-3-carboxamide
Uniqueness
6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position of the pyridazine ring. This positioning influences the compound’s electronic properties and its ability to interact with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-methoxy-N-pyridin-3-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-5-4-9(14-15-10)11(16)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHPHCCQDKBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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